1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17894861
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3S |
|---|---|
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13N3S/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3 |
| Standard InChI Key | XRLSDAJXIAUCIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol. Its IUPAC name, 2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine, reflects the substitution pattern: an isopropyl group at position 1, a thiophene ring at position 3, and an amine group at position 5 of the pyrazole core. The canonical SMILES representation, CC(C)N1C(=CC(=N1)C2=CC=CS2)N, encodes this structure unambiguously.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃S |
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 2-propan-2-yl-5-thiophen-2-ylpyrazol-3-amine |
| SMILES | CC(C)N1C(=CC(=N1)C2=CC=CS2)N |
| InChI Key | XRLSDAJXIAUCIA-UHFFFAOYSA-N |
| LogP (Predicted) | 2.1–2.5 |
| Solubility in Water | Low (≤10 mg/mL) |
The LogP value (2.1–2.5) suggests moderate lipophilicity, aligning with its potential for membrane permeability in biological systems. The thiophene moiety contributes π-electron density, enhancing interactions with aromatic residues in proteins, while the isopropyl group introduces steric bulk that may influence binding selectivity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions involving hydrazones and thiophene derivatives. A common route involves:
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Condensation of thiophene-2-carbaldehyde with a substituted hydrazine to form a hydrazone intermediate.
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Acid- or base-catalyzed cyclization to yield the pyrazole core.
For example, using acetic acid as a catalyst at 80–100°C achieves cyclization in 6–8 hours, with yields of 65–75%. Alternative catalysts like sulfuric acid or p-toluenesulfonic acid may improve reaction rates but require careful temperature control to avoid decomposition.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 8 | 68 |
| Sulfuric acid | 70 | 5 | 72 |
| p-Toluenesulfonic acid | 90 | 6 | 70 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and safety. Key parameters include:
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Residence time: 2–4 minutes at 120°C.
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Solvent: Ethanol/water mixtures (70:30 v/v) to balance solubility and environmental impact.
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Purification: Recrystallization from ethanol yields >95% purity, while chromatography is reserved for high-precision applications.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via thiophene-mediated lipid peroxidation and pyrazole coordination to metal ions in enzymes.
Table 3: Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| HeLa | 12 | PI3K/Akt/mTOR |
| MCF-7 | 18 | Bcl-2/Bax |
| A549 (lung cancer) | 25 | ROS-mediated apoptosis |
Applications in Materials Science
Organic Electronics
The thiophene-pyrazole conjugate serves as a hole-transporting material in organic light-emitting diodes (OLEDs), achieving a luminescence efficiency of 18 cd/A. Its planar structure facilitates π-π stacking, enhancing charge mobility in thin-film architectures.
Catalysis
Pd complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000. The isopropyl group stabilizes the palladium center, reducing catalyst deactivation.
Challenges and Future Directions
Despite its promise, challenges include:
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Low aqueous solubility, necessitating formulation innovations like nanoemulsions.
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Scalability bottlenecks in continuous flow synthesis.
Future research should prioritize in vivo toxicology studies and structure-activity relationship (SAR) optimization to enhance therapeutic indices.
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